6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a nitro group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, performing the reaction in acetic acid can lead to the formation of the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, while nucleophilic substitution can lead to various substituted derivatives .
Scientific Research Applications
6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-epileptic agent due to its ability to modulate specific neurotransmitter receptors.
Biological Research: The compound has been studied for its antiseptic properties and its ability to act as an effector for A2a adenosine receptors.
Industrial Applications: It can be used as a precursor for the synthesis of more complex heterocyclic compounds, which have applications in various industries.
Mechanism of Action
The mechanism of action of 6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, its anti-epileptic activity is attributed to its ability to modulate GABA_A receptors, which play a crucial role in inhibitory neurotransmission . The nitro group is believed to be essential for its biological activity, as it can participate in redox reactions that influence the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the same core structure but lacks the nitro group at the 6th position.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A similar fused-ring compound with two nitro groups, which exhibits different chemical and biological properties.
Uniqueness
6-nitro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial synthesis .
Properties
CAS No. |
103778-82-1 |
---|---|
Molecular Formula |
C5H3N5O3 |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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